molecular formula C13H19BrClNO3 B4141535 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4141535
M. Wt: 352.65 g/mol
InChI Key: ULVBMGOGIYHEAU-UHFFFAOYSA-N
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Description

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound with a unique structure that includes an allyloxy group, a bromine atom, and a methoxy group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the benzylamine derivative. The allyloxy group is introduced through an allylation reaction, while the bromine and methoxy groups are added via bromination and methylation reactions, respectively. The final step involves the reaction of the benzylamine derivative with ethanolamine to form the desired compound, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol
  • **2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol acetate
  • **2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol sulfate

Uniqueness

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3.ClH/c1-3-6-18-13-11(14)7-10(8-12(13)17-2)9-15-4-5-16;/h3,7-8,15-16H,1,4-6,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBMGOGIYHEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

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